N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine
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Description
N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
The compound N2-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine has been explored in various scientific research contexts, particularly focusing on its synthesis and molecular structure. For example, the synthesis of related furan-2-ylmethyl and methoxyphenyl compounds has been fully characterized, including by X-ray powder diffraction and theoretical analysis using density functional theory (DFT). Such research provides insights into the crystal and molecular structures of these compounds, highlighting the importance of intermolecular interactions (Rahmani et al., 2017)[https://consensus.app/papers/synthesis-state-structure-55nitro-3n2methoxy-phenyl-rahmani/ad69775145e15d788dbeb0d05e372943/?utm_source=chatgpt].
Biological Activities
Additionally, the compound's structural relatives have been investigated for their biological activities, including as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial for inflammatory and autoimmune diseases (Pomel et al., 2006)[https://consensus.app/papers/furan2ylmethylene-thiazolidinediones-inhibitors-pomel/dbbf184d92075a98b235e5384adba414/?utm_source=chatgpt]. This research identifies key pharmacophore features essential for potency and selectivity, offering a foundation for developing new therapeutic agents.
Antiprotozoal and Anticancer Potential
The antiprotozoal and anticancer potential of structurally similar compounds has also been explored. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown significant in vitro and in vivo activities against trypanosomal and plasmodium species, suggesting a pathway for developing new treatments for parasitic diseases (Ismail et al., 2004)[https://consensus.app/papers/novel-imidazo12apyridines-ismail/919eb949cebe5309a0f60d1a6cf63c63/?utm_source=chatgpt].
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-13-6-4-12(5-7-13)16-11-28-19(21-16)22-18(25)15(9-17(23)24)20-10-14-3-2-8-27-14/h2-8,11,15,20H,9-10H2,1H3,(H,23,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMRVSVZTNPRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.